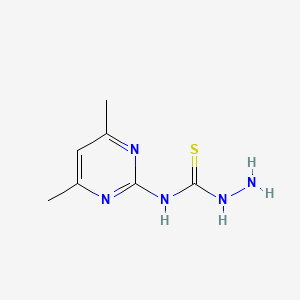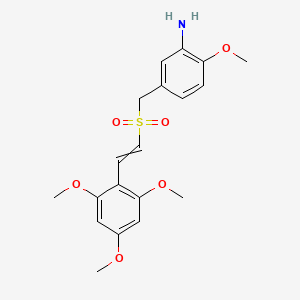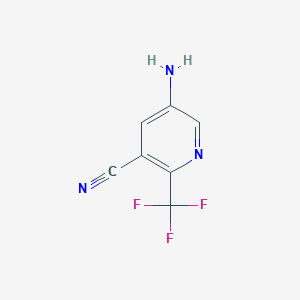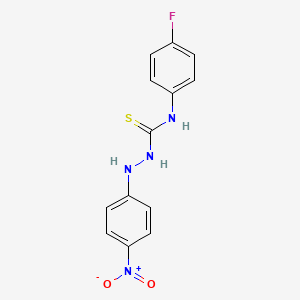![molecular formula C13H12FN3O3 B12450017 5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)
5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an aminomethylidene moiety, which is further connected to a dimethylpyrimidine trione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-fluoroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.
化学反応の分析
Types of Reactions
5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-dimethyluracil
- 6-amino-1,3-dimethyluracil
- 2-fluoroaniline derivatives
Uniqueness
5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both a fluorophenyl group and a dimethylpyrimidine trione core. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
特性
分子式 |
C13H12FN3O3 |
|---|---|
分子量 |
277.25 g/mol |
IUPAC名 |
5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12FN3O3/c1-16-11(18)8(12(19)17(2)13(16)20)7-15-10-6-4-3-5-9(10)14/h3-7,18H,1-2H3 |
InChIキー |
RBEQRCICARLHRO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)

![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)

![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)



